molecular formula C9H7F3N4 B2882376 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine CAS No. 1476087-29-2

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine

Cat. No. B2882376
CAS RN: 1476087-29-2
M. Wt: 228.178
InChI Key: KXKYZASJQFHMHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a common substituent in organofluorine chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could significantly affect the compound’s reactivity and stability .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and versatility in drug design . They mimic the amide bond and have been incorporated into several marketed medicinal compounds. For example, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole both feature a 1,2,3-triazole core. The trifluoromethyl group in our compound could potentially enhance the biological activity due to its lipophilic nature, making it a valuable moiety in pharmacophore optimization.

Organic Synthesis

The 1,2,3-triazole ring serves as a stable and versatile scaffold in organic synthesis . It can act as a bioisostere for the amide bond, enabling the creation of novel organic compounds with potential therapeutic effects. The presence of the trifluoromethyl group could also influence the reactivity and stability of intermediates, making our compound a candidate for developing new synthetic routes.

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles are utilized for their ability to form polymers with high thermal and chemical stability . The trifluoromethylphenyl group could be used to introduce additional properties such as hydrophobicity or to alter the electronic characteristics of the polymer, potentially leading to new materials with unique applications.

Supramolecular Chemistry

The triazole ring is a common motif in supramolecular chemistry due to its ability to engage in hydrogen bonding and coordinate with metals . The compound could be used to construct complex architectures for molecular recognition or catalysis, where the trifluoromethylphenyl group might contribute to the binding affinity and specificity.

Bioconjugation and Chemical Biology

Triazoles are often employed in bioconjugation techniques due to their stability and inertness under physiological conditions . The compound “1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine” could be used to link biomolecules or to modify proteins and nucleic acids, providing a tool for studying biological processes or for the development of diagnostic agents.

Fluorescent Imaging and Materials Science

The triazole core is sometimes incorporated into fluorescent probes due to its electronic properties . The specific compound we are discussing could be part of a fluorescent dye or sensor, where the trifluoromethylphenyl group might enhance the fluorescence quantum yield or modify the emission wavelength, useful in materials science and biological imaging.

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYZASJQFHMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine

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